molecular formula C11H8ClN5O3 B11394614 N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

Cat. No.: B11394614
M. Wt: 293.66 g/mol
InChI Key: BBOFWHCEVGYRON-UHFFFAOYSA-N
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Description

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with a chloro, hydroxy, and methyl group, and a furan-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{6-chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the triazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, a solution of the precursor compound in 2 M NaOH can be neutralized with acetic acid to precipitate the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amine derivative.

Mechanism of Action

The mechanism of action of N-{6-chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the phosphorylation of key proteins involved in cell cycle progression, thereby exerting its anticancer effects.

Comparison with Similar Compounds

N-{6-Chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of N-{6-chloro-7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}furan-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClN5O3

Molecular Weight

293.66 g/mol

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)furan-2-carboxamide

InChI

InChI=1S/C11H8ClN5O3/c1-5-7(12)9(19)17-11(13-5)15-10(16-17)14-8(18)6-3-2-4-20-6/h2-4H,1H3,(H2,13,14,15,16,18)

InChI Key

BBOFWHCEVGYRON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

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